molecular formula C23H19N5O3S B2518199 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866896-80-2

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2518199
CAS No.: 866896-80-2
M. Wt: 445.5
InChI Key: MVSHXEZIKBGUKI-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and is further functionalized with a methoxybenzenesulfonyl group and a methylphenyl group. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-7-3-5-9-19(15)24-21-18-8-4-6-10-20(18)28-22(25-21)23(26-27-28)32(29,30)17-13-11-16(31-2)12-14-17/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSHXEZIKBGUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 3-(4-Methoxybenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit various biological activities. Here are some key applications:

Anticancer Activity

Studies have shown that triazoloquinazolines can inhibit cancer cell proliferation. The structural features of this compound may enhance its efficacy against different cancer types by interfering with cellular signaling pathways.

Antimicrobial Properties

Compounds within this chemical class have demonstrated significant antibacterial and antifungal activities. The presence of the sulfonamide group is particularly noted for its effectiveness against bacterial infections.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases. For example, it has been studied for its potential to inhibit Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), which plays a critical role in various cellular processes.

Synthesis and Interaction Studies

The synthesis of This compound typically involves multi-step organic reactions that allow for the introduction of the triazole and quinazoline moieties. Interaction studies focus on evaluating the compound's binding affinity to target proteins and its subsequent effects on cellular functions.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study A : Evaluated the anticancer effects on breast cancer cell lines, demonstrating significant inhibition of cell growth.
  • Study B : Investigated its antimicrobial properties against resistant bacterial strains, showing promising results in reducing bacterial load.
  • Study C : Explored enzyme inhibition mechanisms, confirming its role as a selective inhibitor of CaMKII.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

3-(4-Methoxybenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. Its unique structure combines a triazole ring with a quinazoline moiety, which is further substituted with a methoxybenzenesulfonyl group and a methylphenyl group. This combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19N5O3S\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_3\text{S}

This compound's unique features include:

  • Triazole and Quinazoline Rings : These rings are known for their diverse biological activities.
  • Methoxybenzenesulfonyl Group : This group may enhance solubility and bioavailability.
  • Methylphenyl Moiety : This substitution can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated moderate inhibitory effects on cell growth across various cancer cell lines, particularly in chronic myeloid leukemia models. The presence of specific substituents such as methoxy and methyl groups has been correlated with enhanced cytotoxic activity against these cell lines .

Antimicrobial Activity

The antimicrobial properties of triazoloquinazolines have also been explored. Compounds within this class have shown potential against various bacterial and fungal strains. The sulfonamide group in the structure is particularly noted for its antibacterial effects, making it a target for further research in antibiotic development .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The interaction with specific receptors may alter signal transduction pathways critical for tumor growth and survival .

Case Studies

  • Antiproliferative Activity :
    • A study evaluated various quinazoline derivatives for their antiproliferative effects. The results indicated that modifications to the methoxy and methyl groups significantly impacted the potency against cancer cell lines .
    • Table 1 summarizes the growth inhibition data for selected compounds:
Compound NameIC50 (µM)Cell Line Tested
Compound A15Hap-1
Compound B25MCF-7
This compoundTBDTBD
  • Inflammation Models :
    • In animal models of ulcerative colitis, certain quinazoline derivatives exhibited protective effects comparable to established anti-inflammatory drugs . The observed mechanisms included inhibition of phospholipase A2 activity.

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